

CL22 protein discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	CL22 protein	
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An in-depth analysis of scientific literature reveals that the designation "CL22" does not refer to a single, universally recognized protein. Instead, the term is associated with at least three distinct and well-characterized proteins, each with unique functions and areas of research. Furthermore, "CL22" can also refer to a synthetic peptide designed for gene delivery.

To provide a focused and relevant technical guide, it is crucial to distinguish between these entities. The primary candidates for "CL22 protein" are:

- C-C Motif Chemokine 22 (CCL22): A small cytokine involved in directing the movement of immune cells.
- Clathrin Heavy Chain 22 (CHC22): A protein involved in forming transport vesicles within cells.
- Kelch-like Protein 22 (KLHL22): A component of a protein degradation complex crucial for cell division.
- CL22 Peptide: A novel cationic peptide developed for efficient gene transfection in mammalian cells.

Below is a detailed overview of each, covering their discovery, function, and associated experimental methodologies.

C-C Motif Chemokine 22 (CCL22)



Also Known As: Macrophage-Derived Chemokine (MDC), Stimulated T-cell Chemotactic Protein 1 (STCP-1)

Discovery and History: CCL22 was initially isolated from clones of monocyte-derived macrophages.[1] The gene for human CCL22 is located on chromosome 16.[1] Human CCL22 is a protein of 93 amino acids, which is processed to a mature form of 69 amino acids.[1] It shares less than 35% of its amino acid sequence with other members of the CC chemokine family.[1]

Core Function: CCL22 is a chemoattractant, meaning it attracts specific types of cells. Its primary role is in the trafficking of activated T-lymphocytes to sites of inflammation.[2] It also attracts monocytes, dendritic cells, and natural killer cells.[2] CCL22 exerts its effect by binding to the C-C chemokine receptor type 4 (CCR4).[2]

Ouantitative Data: CCL22

Parameter	Value	Source
Mature Protein Size	69 amino acids, ~8 kDa	[1]
Purity (Recombinant)	>97% (SDS-PAGE)	[1]
Endotoxin Level (Recombinant)	<0.01 EU per 1 μg	[1]
Biological Activity (ED50)	0.5-3 ng/mL (Chemotaxis of BaF3 cells transfected with human CCR4)	[1]
UniProt Accession #	O00626	[1]

Experimental Protocols: CCL22

Chemotaxis Assay: A key experiment to measure the function of CCL22 is the chemotaxis assay.

- Cell Preparation: BaF3 mouse pro-B cells transfected with human CCR4 are used.
- Assay Setup: A Boyden chamber or a similar multi-well plate with a porous membrane is used. The lower chamber is filled with media containing varying concentrations of CCL22.



- Cell Migration: The transfected cells are placed in the upper chamber and incubated to allow migration towards the chemokine in the lower chamber.
- Quantification: The number of cells that have migrated through the membrane is quantified, often by cell counting or using a fluorescent dye. The concentration of CCL22 that induces half-maximal cell migration is determined as the ED₅₀.[1]

Signaling Pathway: CCL22/CCR4

Activation of the CCR4 receptor by CCL22 initiates a G-protein coupled signaling cascade.

CCL22 binding to CCR4 activates PLC, leading to cell migration.

Clathrin Heavy Chain 22 (CHC22)

Also Known As: CLH-22

Discovery and History: CHC22 is the second human clathrin heavy chain gene to be discovered and was localized to chromosome 22q11.[3] This discovery was significant as it was the first time a second clathrin heavy chain gene was reported in a species.[3] The predicted protein consists of 1640 amino acids.[3] While expressed in many tissues, it shows significantly higher levels in skeletal muscle, testis, and heart.[3]

Core Function: CHC22 is a homolog of the more well-known CHC17 clathrin but has distinct functions. It is involved in membrane trafficking in the trans-Golgi network.[4] Unlike CHC17, CHC22 does not significantly bind to clathrin light chains and associates with different adaptor protein complexes (AP1 and AP3, but not AP2).[4][5] This suggests that CHC22 and CHC17 form distinct coated vesicles and are involved in different transport pathways.[4]

Quantitative Data: CHC22

Parameter	Value	Source
Protein Length	1640 amino acids	[3]
Gene Locus	Chromosome 22q11	[3]
Sequence Identity to CHC17	84.7%	[3]
Sequence Similarity to CHC17	91.1%	[3]



Experimental Protocols: CHC22

Co-immunoprecipitation: To determine the protein interaction partners of CHC22, co-immunoprecipitation is a standard technique.

- Cell Lysis: Cells expressing CHC22 are lysed to release proteins.
- Antibody Incubation: A primary antibody specific to CHC22 is added to the lysate and incubated to allow binding.
- Immunoprecipitation: Protein A/G beads are added to bind to the antibody-protein complex, and the complexes are precipitated by centrifugation.
- Washing: The pellet is washed to remove non-specifically bound proteins.
- Elution and Analysis: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., AP1, AP3).

Logical Relationship: CHC17 vs. CHC22

The two human clathrin heavy chains have distinct and non-overlapping functions in intracellular trafficking.

Functional divergence of the two human clathrin heavy chains.

Kelch-like Protein 22 (KLHL22)

Discovery and History: KLHL22 is a member of the Kelch-like protein family, which are characterized by the presence of Kelch repeats that mediate protein-protein interactions.

Core Function: KLHL22 acts as a substrate-specific adapter for a BCR (BTB-CUL3-RBX1) E3 ubiquitin ligase complex.[6] This complex is essential for proper chromosome alignment during cell division. The BCR(KLHL22) complex monoubiquitinates Polo-like kinase 1 (PLK1), which leads to its removal from kinetochores, a critical step for the silencing of the spindle assembly checkpoint and progression into anaphase.[6] More recently, it has been shown to be involved in the amino acid-sensing branch of the mTORC1 pathway by mediating the degradation of DEPDC5.[6]



Ouantitative Data: KLHL22

Parameter	Value	Source
Gene Locus	Chromosome 22	[6]
Complex Components	CUL3, RBX1	[6]
Key Substrates	PLK1, DEPDC5	[6]

Experimental Protocols: KLHL22

In Vitro Ubiquitination Assay: This assay is used to demonstrate the E3 ubiquitin ligase activity of the BCR(KLHL22) complex.

- Recombinant Protein Purification: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), ubiquitin, the BCR(KLHL22) complex, and the substrate (e.g., PLK1).
- Reaction Mixture: Combine the purified components in a reaction buffer containing ATP.
- Incubation: Incubate the reaction at 37°C to allow the ubiquitination cascade to proceed.
- Analysis: The reaction is stopped, and the products are resolved by SDS-PAGE and analyzed by Western blotting with an anti-PLK1 antibody to detect the appearance of higher molecular weight ubiquitinated forms of PLK1.

Signaling Pathway: KLHL22 in Mitosis

KLHL22 plays a crucial role in regulating the spindle assembly checkpoint.

Role of KLHL22 in mitotic progression.

CL22 Peptide

Discovery and History: The CL22 peptide was identified as a novel condensing peptide for gene delivery.[7] It was designed to form complexes with DNA to facilitate efficient transfection of mammalian cells, including primary dendritic and endothelial cells.[7]



Core Function: CL22 is a cationic peptide that electrostatically interacts with negatively charged DNA to form condensed complexes. These complexes are taken up by cells, and CL22 is proposed to have superior transfection activity because it facilitates a step after the uptake of the complexes into the cells.[7] It has been shown to have transfection activity at least equivalent to the best available non-viral agents at the time of its discovery.[7]

Ouantitative Data: CL22 Peptide

Parameter	Value	Source
Туре	Cationic Peptide	[7]
Application	Gene Transfection	[7]
Cell Types	Various cell lines, primary dendritic and endothelial cells	[7]

Experimental Protocols: CL22 Peptide

DNA Transfection: The primary application of the CL22 peptide is for transfecting cells with plasmid DNA.

- Complex Formation: The CL22 peptide is mixed with plasmid DNA (e.g., encoding a reporter gene like GFP) in a serum-free medium and allowed to incubate to form peptide-DNA complexes.
- Transfection: The complexes are added to cultured mammalian cells.
- Incubation: The cells are incubated with the complexes for a period to allow for uptake.
- Gene Expression Analysis: After a suitable incubation period (e.g., 24-48 hours), the
 expression of the reporter gene is assessed, for example, by fluorescence microscopy for
 GFP or by a luciferase assay for a luciferase reporter.

Workflow: CL22-mediated Gene Transfection

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- To cite this document: BenchChem. [CL22 protein discovery and history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177498#cl22-protein-discovery-and-history]

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